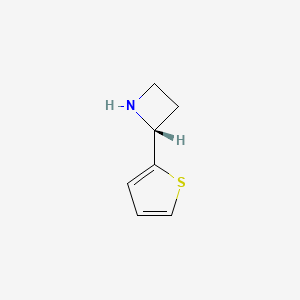
(R)-2-(Thiophen-2-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Thiophen-2-yl)azetidine is a chiral azetidine derivative featuring a thiophene ring attached to the azetidine core. Azetidines are four-membered nitrogen-containing heterocycles, and the incorporation of a thiophene ring imparts unique electronic and steric properties to the molecule. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Thiophen-2-yl)azetidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and azetidine.
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives and suitable catalysts.
Industrial Production Methods
Industrial production of ®-2-(Thiophen-2-yl)azetidine may involve optimized synthetic routes to ensure high yield and purity. This often includes:
Catalytic Hydrogenation: To achieve the desired stereochemistry.
Purification Techniques: Such as recrystallization and chromatography to isolate the pure enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(Thiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the azetidine ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the thiophene ring.
Amines: From reduction of the azetidine ring.
Substituted Azetidines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Building Block: ®-2-(Thiophen-2-yl)azetidine serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structural features.
Medicine
Drug Development:
Industry
Materials Science: The compound’s electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of ®-2-(Thiophen-2-yl)azetidine involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can engage in π-π interactions, while the azetidine ring can form hydrogen bonds or ionic interactions. These interactions influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Thiophen-2-yl)azetidine: The enantiomer of ®-2-(Thiophen-2-yl)azetidine, with different stereochemistry.
2-(Furan-2-yl)azetidine: A similar compound with a furan ring instead of a thiophene ring.
2-(Pyridin-2-yl)azetidine: A similar compound with a pyridine ring instead of a thiophene ring.
Uniqueness
®-2-(Thiophen-2-yl)azetidine is unique due to its specific stereochemistry and the presence of the thiophene ring, which imparts distinct electronic properties. These features make it valuable in applications requiring chiral specificity and unique electronic characteristics.
Biological Activity
(R)-2-(Thiophen-2-yl)azetidine is a compound that has garnered interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Azetidine Derivatives
Azetidines are four-membered nitrogen-containing heterocycles that have been studied extensively for their diverse biological activities. The introduction of substituents, such as the thiophene ring in this compound, can significantly influence the compound's pharmacological profile.
1. Antimicrobial Activity
Research indicates that azetidinones and their derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds containing azetidine structures can act against various bacterial strains, including E. coli and S. aureus . The presence of the thiophene moiety in this compound may enhance these effects due to its electron-rich nature, which can interact favorably with microbial targets.
3. Central Nervous System (CNS) Activity
The structural features of azetidines suggest potential CNS activity, particularly in the modulation of neurotransmitter systems. Research has indicated that certain azetidine derivatives can serve as effective ligands for various receptors involved in neurological processes . The thiophene substitution may further influence receptor affinity and selectivity.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The thiophene ring can engage in π-stacking interactions and hydrogen bonding, enhancing the compound's binding affinity .
Case Studies and Research Findings
Several studies have highlighted the biological significance of azetidine compounds:
Properties
Molecular Formula |
C7H9NS |
|---|---|
Molecular Weight |
139.22 g/mol |
IUPAC Name |
(2R)-2-thiophen-2-ylazetidine |
InChI |
InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2/t6-/m1/s1 |
InChI Key |
ABDXALOYXTXLSK-ZCFIWIBFSA-N |
Isomeric SMILES |
C1CN[C@H]1C2=CC=CS2 |
Canonical SMILES |
C1CNC1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















